6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with a complex structure that includes both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves multiple steps. One common method involves the reaction of 1-tetralone with 2-aminoethanol under specific conditions to introduce the aminoethoxy group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Shares the aminoethoxy functional group but has a simpler structure.
1-(2-Aminoethoxy)ethane: Another compound with a similar functional group but different overall structure.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
6-(2-aminoethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H15NO2/c13-6-7-15-10-4-5-11-9(8-10)2-1-3-12(11)14/h4-5,8H,1-3,6-7,13H2 |
InChI Key |
FOMXHNSRSALCOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCCN)C(=O)C1 |
Origin of Product |
United States |
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